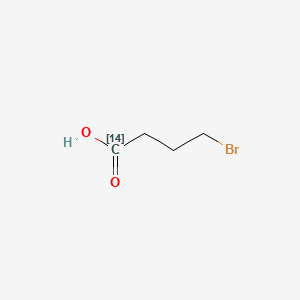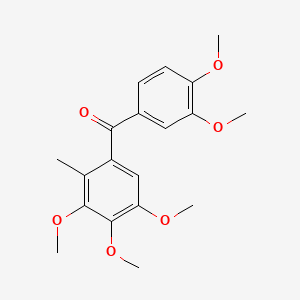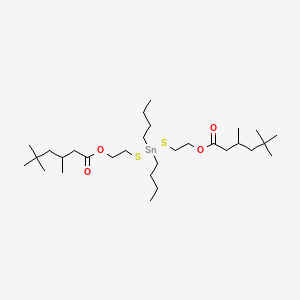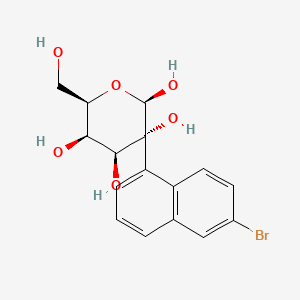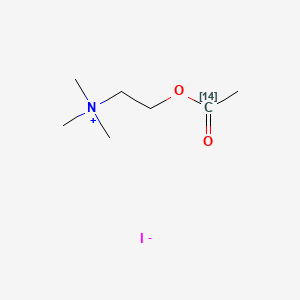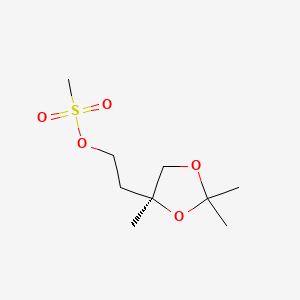
(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate is an organic compound that belongs to the class of dioxolanes. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the ethanol group: The dioxolane intermediate is then reacted with an appropriate alcohol, such as ethanol, under acidic conditions to introduce the ethanol group.
Methanesulfonation: The final step involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines, thiols derivatives.
科学研究应用
(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biological pathways and processes.
相似化合物的比较
®-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate: The enantiomer of the compound, with a mirror-image structure.
2,2,4-Trimethyl-1,3-dioxolane-4-ethanol: The non-methanesulfonated version of the compound.
2,2,4-Trimethyl-1,3-dioxolane-4-methanol: A similar compound with a methanol group instead of ethanol.
Comparison:
Chirality: The (S)-enantiomer has specific stereochemical properties that differentiate it from the ®-enantiomer.
Functional Groups: The presence of the methanesulfonate group in (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate provides unique reactivity compared to its non-methanesulfonated counterparts.
Applications: The specific structure and functional groups of this compound make it suitable for specialized applications in synthesis and research.
属性
分子式 |
C9H18O5S |
|---|---|
分子量 |
238.30 g/mol |
IUPAC 名称 |
2-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C9H18O5S/c1-8(2)12-7-9(3,14-8)5-6-13-15(4,10)11/h5-7H2,1-4H3/t9-/m0/s1 |
InChI 键 |
GIOVRQBCRWFSHS-VIFPVBQESA-N |
手性 SMILES |
C[C@@]1(COC(O1)(C)C)CCOS(=O)(=O)C |
规范 SMILES |
CC1(OCC(O1)(C)CCOS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


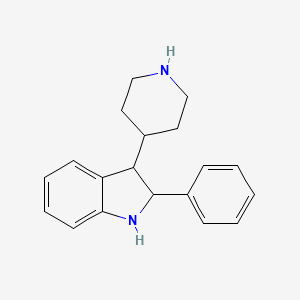
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)
![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)
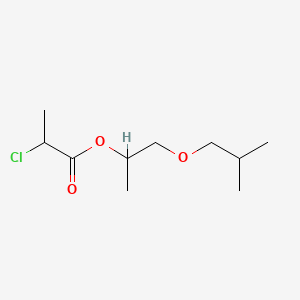
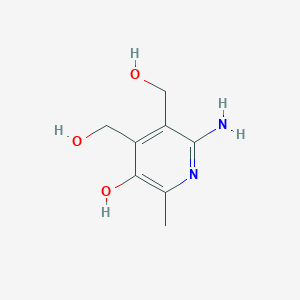
![Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate](/img/structure/B13812777.png)


